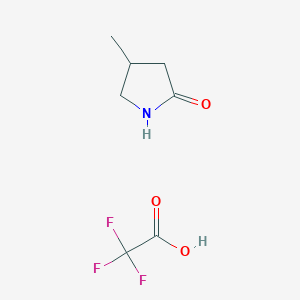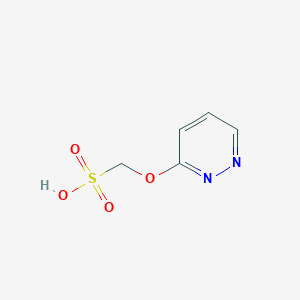
N,N'-(6-Oxo-3,6-dihydropyrimidine-2,4-diyl)dioctanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(6-Oxo-3,6-dihydropyrimidine-2,4-diyl)dioctanamide: is a synthetic organic compound that belongs to the class of dihydropyrimidines This compound is characterized by the presence of a 6-oxo-3,6-dihydropyrimidine core, which is substituted with dioctanamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(6-Oxo-3,6-dihydropyrimidine-2,4-diyl)dioctanamide typically involves the condensation of appropriate amines with a dihydropyrimidine precursor. One common method involves the reaction of 6-oxo-1,6-dihydropyrimidine-2,4-dicarboxylic acid with octylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bonds .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-(6-Oxo-3,6-dihydropyrimidine-2,4-diyl)dioctanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, N,N’-(6-Oxo-3,6-dihydropyrimidine-2,4-diyl)dioctanamide is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown promise in biological and medicinal research. It has been studied for its potential as an inhibitor of certain enzymes, such as matrix metalloproteinases (MMPs), which are involved in various pathological processes including cancer and inflammation . Additionally, its derivatives have been evaluated for antimicrobial activity against a range of bacterial and fungal pathogens .
Industry: In the industrial sector, N,N’-(6-Oxo-3,6-dihydropyrimidine-2,4-diyl)dioctanamide may be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of N,N’-(6-Oxo-3,6-dihydropyrimidine-2,4-diyl)dioctanamide involves its interaction with specific molecular targets. For instance, as an inhibitor of matrix metalloproteinases, the compound binds to the active site of the enzyme, preventing it from catalyzing the degradation of extracellular matrix components . This inhibition can modulate various biological processes, including tissue remodeling, inflammation, and metastasis.
Comparaison Avec Des Composés Similaires
6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
2-Substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids: These analogues have been studied for their potential as xanthine oxidase inhibitors.
1-(Benzamide)-N-cyclopropyl-2-(amino substituted)-6-oxo-1,6-dihydropyrimidine-5-carboxamide derivatives: These compounds have demonstrated antimicrobial activity.
Uniqueness: N,N’-(6-Oxo-3,6-dihydropyrimidine-2,4-diyl)dioctanamide is unique due to its specific substitution pattern with dioctanamide groups, which imparts distinct chemical and biological properties. Its ability to inhibit matrix metalloproteinases with high selectivity makes it a valuable compound for therapeutic research .
Propriétés
Numéro CAS |
917609-03-1 |
|---|---|
Formule moléculaire |
C20H34N4O3 |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
N-[2-(octanoylamino)-6-oxo-1H-pyrimidin-4-yl]octanamide |
InChI |
InChI=1S/C20H34N4O3/c1-3-5-7-9-11-13-17(25)21-16-15-19(27)24-20(22-16)23-18(26)14-12-10-8-6-4-2/h15H,3-14H2,1-2H3,(H3,21,22,23,24,25,26,27) |
Clé InChI |
DVTTVCQASKDIAF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)NC1=CC(=O)NC(=N1)NC(=O)CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Butan-2-yl)oxy]-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12606924.png)

![3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12606949.png)
![2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole](/img/structure/B12606952.png)

![Propanoic acid, 3-[(diphenylmethyl)amino]-2,2-difluoro-, ethyl ester](/img/structure/B12606956.png)

![N-[(2S)-1-Phenyldodecan-2-yl]acetamide](/img/structure/B12606963.png)
![6-(2-Ethoxy-phenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B12606967.png)
![1-[4-(3-Azidopropoxy)-5-methoxy-2-nitrophenyl]ethan-1-one](/img/structure/B12606973.png)
![Benzoic acid, 4-[[4-methyl-2-(trimethylsilyl)phenyl]thio]-, methyl ester](/img/structure/B12606974.png)
![Furan, tetrahydro-2-[(1R)-1-iodo-4-(triphenylmethoxy)butyl]-, (2R)-](/img/structure/B12606981.png)
![5-Bromo-2-[3-(morpholin-4-yl)phenyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12606999.png)
![2,6-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol](/img/structure/B12607003.png)
